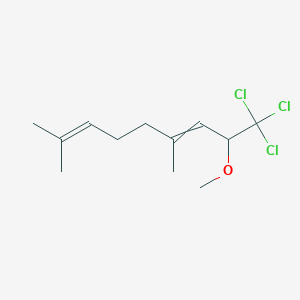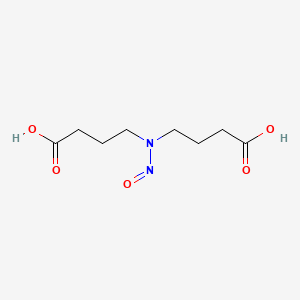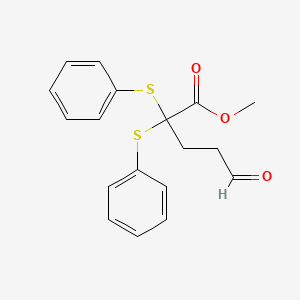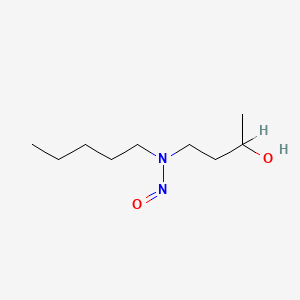
N-(3-Hydroxybutyl)-N-pentylnitrous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Hydroxybutyl)-N-pentylnitrous amide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a nitrous amide group attached to a hydroxybutyl and a pentyl chain, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxybutyl)-N-pentylnitrous amide typically involves the reaction of 3-hydroxybutylamine with pentyl nitrite under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves:
Reactants: 3-hydroxybutylamine and pentyl nitrite.
Solvent: Anhydrous ethanol or another suitable solvent.
Temperature: The reaction is usually conducted at low temperatures (0-5°C) to control the rate of reaction and prevent decomposition.
Catalyst: A small amount of acid catalyst, such as hydrochloric acid, may be used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar steps but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Hydroxybutyl)-N-pentylnitrous amide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrous amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3-Hydroxybutyl)-N-pentylnitrous amide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-(3-Hydroxybutyl)-N-pentylnitrous amide exerts its effects involves its interaction with specific molecular targets. The hydroxybutyl group can interact with hydroxyl-carboxylic acid receptors, while the nitrous amide group can inhibit histone deacetylase enzymes. These interactions can modulate various cellular pathways, including lipid metabolism, gene expression, and inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Hydroxybutyl)-N-propylnitrous amide
- N-(3-Hydroxybutyl)-N-butyl nitrous amide
Uniqueness
N-(3-Hydroxybutyl)-N-pentylnitrous amide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and therapeutic potential.
Propiedades
Número CAS |
80858-90-8 |
|---|---|
Fórmula molecular |
C9H20N2O2 |
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
N-(3-hydroxybutyl)-N-pentylnitrous amide |
InChI |
InChI=1S/C9H20N2O2/c1-3-4-5-7-11(10-13)8-6-9(2)12/h9,12H,3-8H2,1-2H3 |
Clave InChI |
MTZSEFGXMBXMSQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN(CCC(C)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


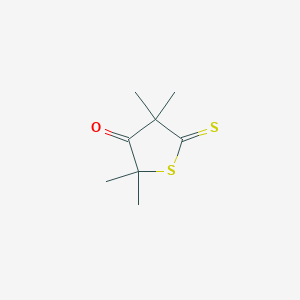
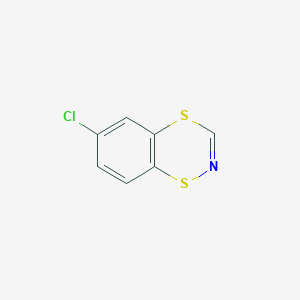
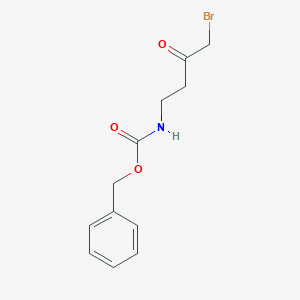
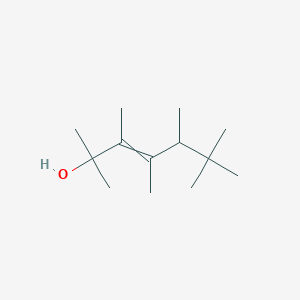

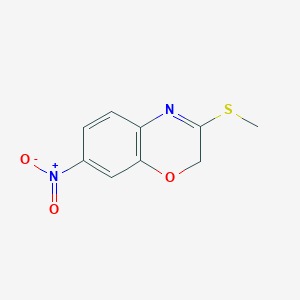
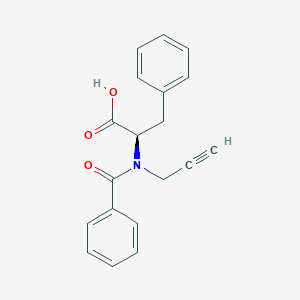
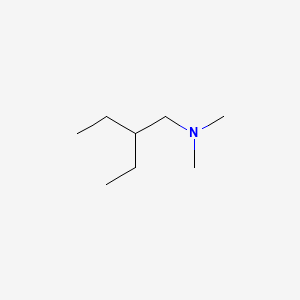
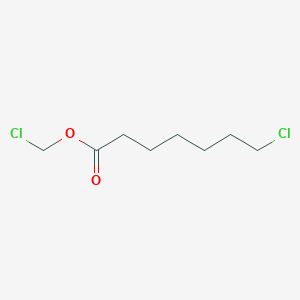

![Methyl 2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]acetate](/img/structure/B14427031.png)
